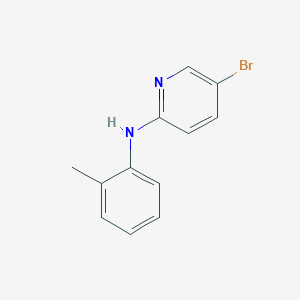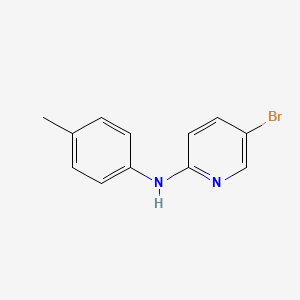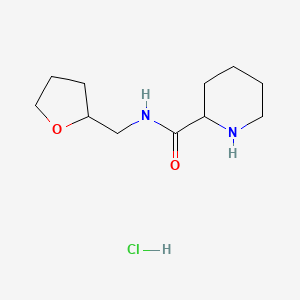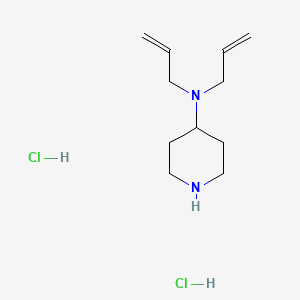
1-(2,4-Difluorophenyl)cyclopropylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Difluorophenyl)cyclopropylamine hydrochloride is a chemical compound that has garnered significant attention due to its potential therapeutic and industrial applications. It is characterized by the presence of a cyclopropylamine group attached to a difluorophenyl ring, making it a unique and valuable compound in various fields of scientific research.
Métodos De Preparación
The synthesis of 1-(2,4-Difluorophenyl)cyclopropylamine hydrochloride involves several steps:
Cyclopropanation Reaction: The initial step involves the reaction of o-difluorobenzene with chloracetyl chloride in the presence of a catalyst to form a cyclopropane ring.
Reduction: The nitro group in the intermediate compound is reduced using catalytic hydrogenation with a palladium catalyst and zinc dust to yield the desired cyclopropylamine.
Industrial Production: Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of specific catalysts to enhance yield and purity.
Análisis De Reacciones Químicas
1-(2,4-Difluorophenyl)cyclopropylamine hydrochloride undergoes various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically involve the use of hydrogen gas in the presence of a palladium catalyst, converting nitro groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluorophenyl ring can be substituted with other functional groups using reagents like sodium hydroxide or potassium tert-butoxide.
Aplicaciones Científicas De Investigación
1-(2,4-Difluorophenyl)cyclopropylamine hydrochloride has diverse scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(2,4-Difluorophenyl)cyclopropylamine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to enzymes or receptors, inhibiting their activity and modulating biological pathways.
Pathways Involved: It affects pathways related to neurotransmission, inflammation, and cell signaling, making it a valuable compound for studying these processes.
Comparación Con Compuestos Similares
1-(2,4-Difluorophenyl)cyclopropylamine hydrochloride can be compared with other similar compounds:
1-(3,4-Difluorophenyl)cyclopropylamine Hydrochloride: This compound has a similar structure but differs in the position of the fluorine atoms on the phenyl ring, leading to different chemical and biological properties.
1-(2,4-Dichlorophenyl)cyclopropylamine Hydrochloride: The presence of chlorine atoms instead of fluorine atoms results in different reactivity and applications.
1-(2,4-Difluorophenyl)cyclopropanamine Hydrochloride: This compound is closely related but may have variations in its synthesis and specific applications.
This compound stands out due to its unique combination of a cyclopropylamine group and a difluorophenyl ring, offering distinct advantages in various scientific and industrial applications.
Propiedades
Número CAS |
1186663-18-2 |
|---|---|
Fórmula molecular |
C10H15F3N2O5 |
Peso molecular |
300.23 g/mol |
Nombre IUPAC |
methyl 2-(pyrrolidine-2-carbonylamino)acetate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H14N2O3.C2HF3O2/c1-13-7(11)5-10-8(12)6-3-2-4-9-6;3-2(4,5)1(6)7/h6,9H,2-5H2,1H3,(H,10,12);(H,6,7) |
Clave InChI |
QMLSRQCKLLGODS-UHFFFAOYSA-N |
SMILES |
C1CC1(C2=C(C=C(C=C2)F)F)N.Cl |
SMILES canónico |
COC(=O)CNC(=O)C1CCCN1.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















